

Resinone 3D Printed Microstructures: Technical Support Center

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Compound of Interest

Compound Name: Resinone

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Welcome to the **Resinone** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the resolution of 3D printed microstructures using **Resinone** resins.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the 3D printing process in a question-and-answer format, providing direct and actionable solutions.

Issue 1: Poor Adhesion to the Build Plate

Q1: My print is not sticking to the build plate and is instead found cured to the FEP film. What is causing this and how can I fix it?

A: This is a common adhesion failure. Several factors can contribute to this issue. Here's a step-by-step guide to troubleshoot and resolve it:

- **Build Plate Leveling:** An improperly leveled build plate is the most frequent cause of adhesion failure. Ensure the build plate is perfectly parallel to the LCD screen.
- **Bottom Layer Exposure Time:** The initial layers, or "bottom layers," require a longer exposure time to create a strong bond with the build plate. As a general rule, the bottom layer exposure time should be 8-12 times longer than your normal layer exposure time.^[1] For

example, if your normal layer exposure is 2.5 seconds, the bottom layer exposure should be between 20 and 30 seconds.

- **Number of Bottom Layers:** Increasing the number of bottom layers (typically between 5 and 10) can also improve adhesion.^[1]
- **Build Plate Surface:** A build plate that is too smooth or has residue from previous prints can prevent proper adhesion.
 - **Cleaning:** Thoroughly clean the build plate with isopropyl alcohol (IPA) before each print to remove any uncured resin or oils.
 - **Scuffing:** If the build plate is new and very smooth, you can lightly scuff the surface with fine-grit sandpaper to create a micro-texture for the resin to grip.
- **Resin Temperature:** The ideal ambient temperature for most resins is between 20-25°C (68-77°F). If the resin is too cold, its viscosity increases, which can hinder proper adhesion.

Issue 2: Layer Separation or Delamination

Q2: My print is failing mid-print with layers separating from each other. What causes this delamination and how can I prevent it?

A: Layer separation, or delamination, occurs when the bond between subsequent layers is too weak. This can be caused by several factors related to print settings and mechanical stress.

- **Insufficient Exposure Time:** If the exposure time for normal layers is too short, the resin will not be fully cured, leading to weak interlayer adhesion. Incrementally increase the exposure time in small steps (e.g., 0.5-second increments) and perform a calibration print to find the optimal setting.
- **Lift Speed:** A lift speed that is too high can create excessive pulling forces on the print as it separates from the FEP film, causing layers to tear apart. Reduce the lift speed to minimize these forces. A typical lift speed for normal layers is around 65 mm/min.^[2]
- **Large Cross-Sectional Area:** Printing large, solid cross-sections parallel to the build plate increases the surface area adhering to the FEP film, leading to high suction forces. Orienting

the model at an angle (typically 15-30 degrees) can significantly reduce the cross-sectional area of each layer.

- **Hollowing and Drain Holes:** For large models, hollowing the part and adding drain holes is crucial. This reduces the suction cup effect and allows uncured resin to escape, preventing pressure buildup that can lead to layer separation.
- **Resin Viscosity:** If the resin is too viscous (e.g., due to low temperature), it may not have enough time to flow back and settle between layers, especially with fast lift speeds. Ensure your printing environment is within the recommended temperature range.

Issue 3: Dimensional Inaccuracy and Loss of Detail

Q3: The dimensions of my printed microstructures are not accurate, and fine details are being lost. How can I improve the dimensional accuracy and resolution?

A: Achieving high resolution and dimensional accuracy is critical for microstructures. This requires careful calibration of your printer and resin.

- **Exposure Time Calibration:** Both under-exposure and over-exposure can negatively impact resolution.
 - **Under-exposure:** Leads to loss of fine features as they do not cure properly.
 - **Over-exposure:** Causes light to bleed into surrounding areas, making features larger than intended and closing up small holes or gaps. Use a calibration model to dial in the perfect exposure time for your specific resin and layer height.
- **Layer Height:** A smaller layer height will result in a higher resolution in the Z-axis, leading to smoother surfaces on curved or angled features. Common layer heights for high-resolution prints are between 25 and 50 microns.[\[1\]](#)
- **Anti-Aliasing:** This software feature helps to smooth the surfaces of your prints by using grayscale pixels at the edges of layers, reducing the "stair-stepping" effect.
- **Resin Properties:** Use a high-resolution resin specifically formulated for fine details. These resins typically have lower viscosity and optimized photo-initiator content.

- Post-Processing: Proper washing and curing are essential.
 - Washing: Ensure all uncured resin is removed from the surface of the print by washing it thoroughly in IPA. Residual resin can cure during post-curing and obscure fine details.
 - Curing: Over-curing can lead to shrinkage and warping, affecting dimensional accuracy. Follow the recommended post-curing times for your resin.

Issue 4: Surface Imperfections (Lines, Blobs, or Roughness)

Q4: My prints have visible layer lines, small blobs, or a rough surface finish. What can I do to achieve a smoother surface?

A: Surface imperfections can detract from the quality of your microstructures. Here's how to address them:

- Layer Height: As mentioned, a smaller layer height will reduce the visibility of layer lines.
- Print Orientation: The orientation of your model relative to the build plate can significantly impact surface finish. Avoid orienting flat surfaces parallel to the build plate to minimize the stair-stepping effect.
- Support Structures: The placement and removal of support structures can leave marks on the surface.
 - Fine-tune support settings: Use smaller contact points for supports on detailed surfaces.
 - Post-processing: Carefully remove supports and then sand the areas with fine-grit sandpaper to smooth out any blemishes.
- Resin Cleanliness: Debris or cured particles in the resin vat can get trapped in the print, causing surface defects. Filter your resin after a failed print and keep the vat covered when not in use.
- Light-Off Delay (Rest Time): This setting introduces a pause after the build plate retracts and before the UV light turns on for the next layer. This allows the resin to settle, which can lead to a smoother surface finish. A light-off delay of 1-2 seconds is often sufficient.

Quantitative Data Tables

The following tables provide typical printing parameters and mechanical properties for a standard high-resolution gray photopolymer resin, which can be used as a starting point for "Resinone" resin.

Table 1: Recommended Printing Parameters for High-Resolution Gray Resin

Parameter	50 μ m Layer Height	25 μ m Layer Height
Bottom Layer Count	5 - 10	5 - 10
Bottom Exposure Time	20 - 30 s	25 - 35 s
Normal Exposure Time	2.0 - 3.5 s	1.5 - 3.0 s
Lift Distance	5 - 7 mm	5 - 7 mm
Lift Speed	60 - 90 mm/min	50 - 80 mm/min
Retract Speed	100 - 150 mm/min	90 - 140 mm/min
Light-Off Delay	1 - 2 s	1 - 2 s

Note: These are starting recommendations. Optimal settings may vary depending on the specific printer and ambient conditions. Always perform a calibration print to fine-tune your parameters.

Table 2: Mechanical Properties of High-Resolution Gray Resin (Post-Cured)

Mechanical Property	Before Post-Curing (Green State)	After Post-Curing (60 min @ 60°C)	Test Method
Ultimate Tensile Strength	35 MPa	61 MPa	ASTM D638
Tensile Modulus	1.4 GPa	2.6 GPa	ASTM D638
Elongation at Break	32.5 %	13 %	ASTM D638
Flexural Strength	39 MPa	86 MPa	ASTM D790
Flexural Modulus	0.94 GPa	2.2 GPa	ASTM D790

Data sourced from a representative high-resolution gray resin datasheet.[\[3\]](#)

Experimental Protocols

Protocol 1: High-Resolution Calibration Procedure

This protocol outlines the steps to calibrate your 3D printer for optimal microstructure resolution using a calibration model.

Objective: To determine the optimal exposure time and other printing parameters to achieve the highest possible resolution and dimensional accuracy.

Materials:

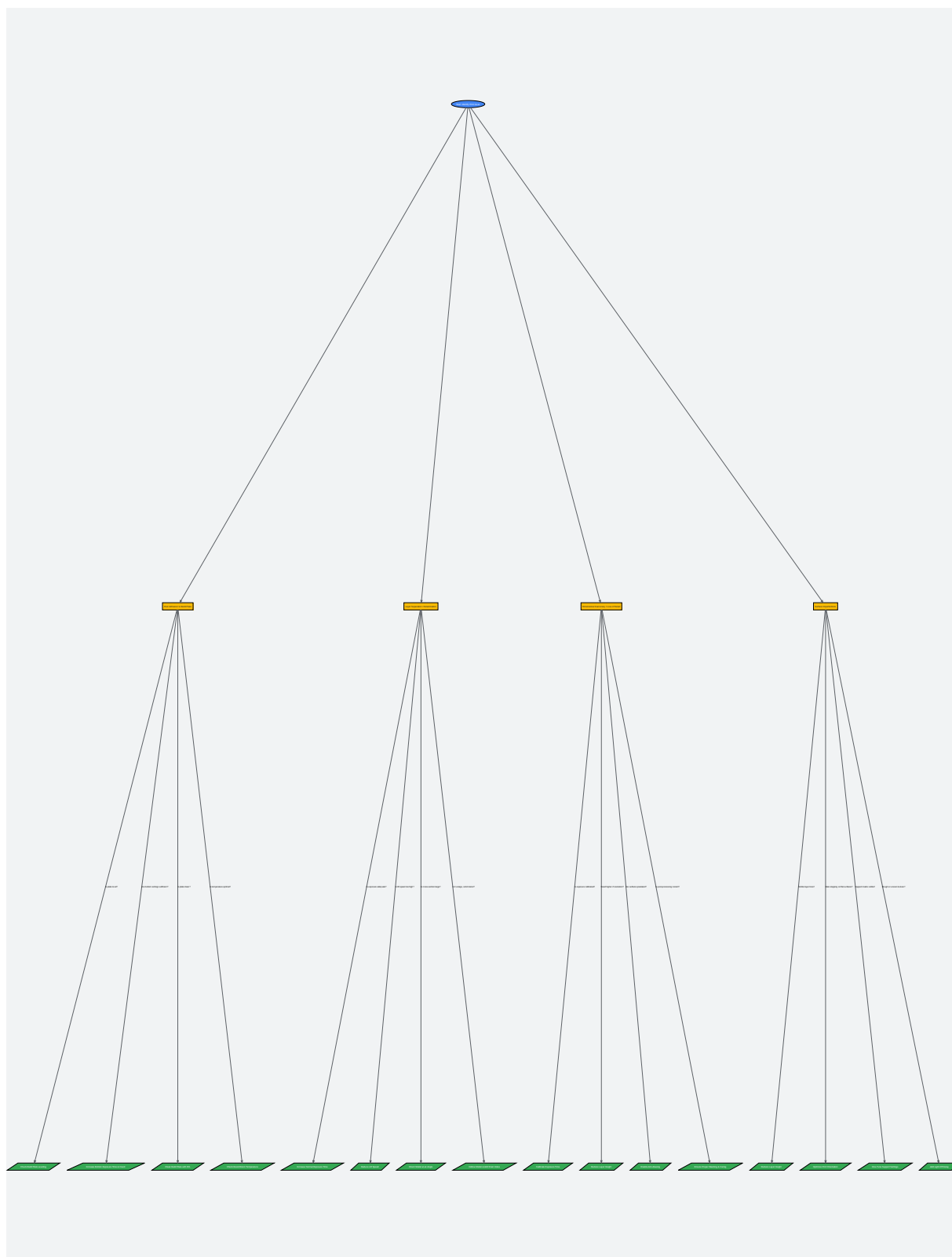
- **Resinone** High-Resolution Resin
- 3D Printer
- Calibration Model STL file (e.g., AmeraLabs Town, Phrozen XP Finder)
- Isopropyl Alcohol (IPA), 99%+
- UV Curing Station
- Digital Calipers

Methodology:

- **Printer Setup:**
 - Ensure the 3D printer is on a stable, level surface.
 - Thoroughly clean the build plate with IPA.
 - Level the build plate according to the manufacturer's instructions. This is a critical step for successful printing.^[4]
 - Ensure the FEP film in the resin vat is clean and free of any damage.
 - Pour the **Resinone** resin into the vat, avoiding bubbles. Allow the resin to settle for a few minutes.
- **Slicing the Calibration Model:**
 - Load the calibration model STL into your slicer software.
 - Set the layer height to your desired resolution (e.g., 50 μm or 25 μm).
 - Use the recommended starting parameters from Table 1 for your chosen layer height. It is often beneficial to print multiple instances of the calibration model on the build plate, each with a slightly different normal exposure time (e.g., in 0.25-second increments).
- **Printing and Post-Processing:**
 - Print the calibration model.
 - Once the print is complete, carefully remove the build plate and wash the print thoroughly in IPA to remove all uncured resin.
 - Gently remove the calibration models from the build plate.
 - Allow the models to dry completely.
 - Post-cure the models in a UV curing station for the recommended time (e.g., 30 minutes).

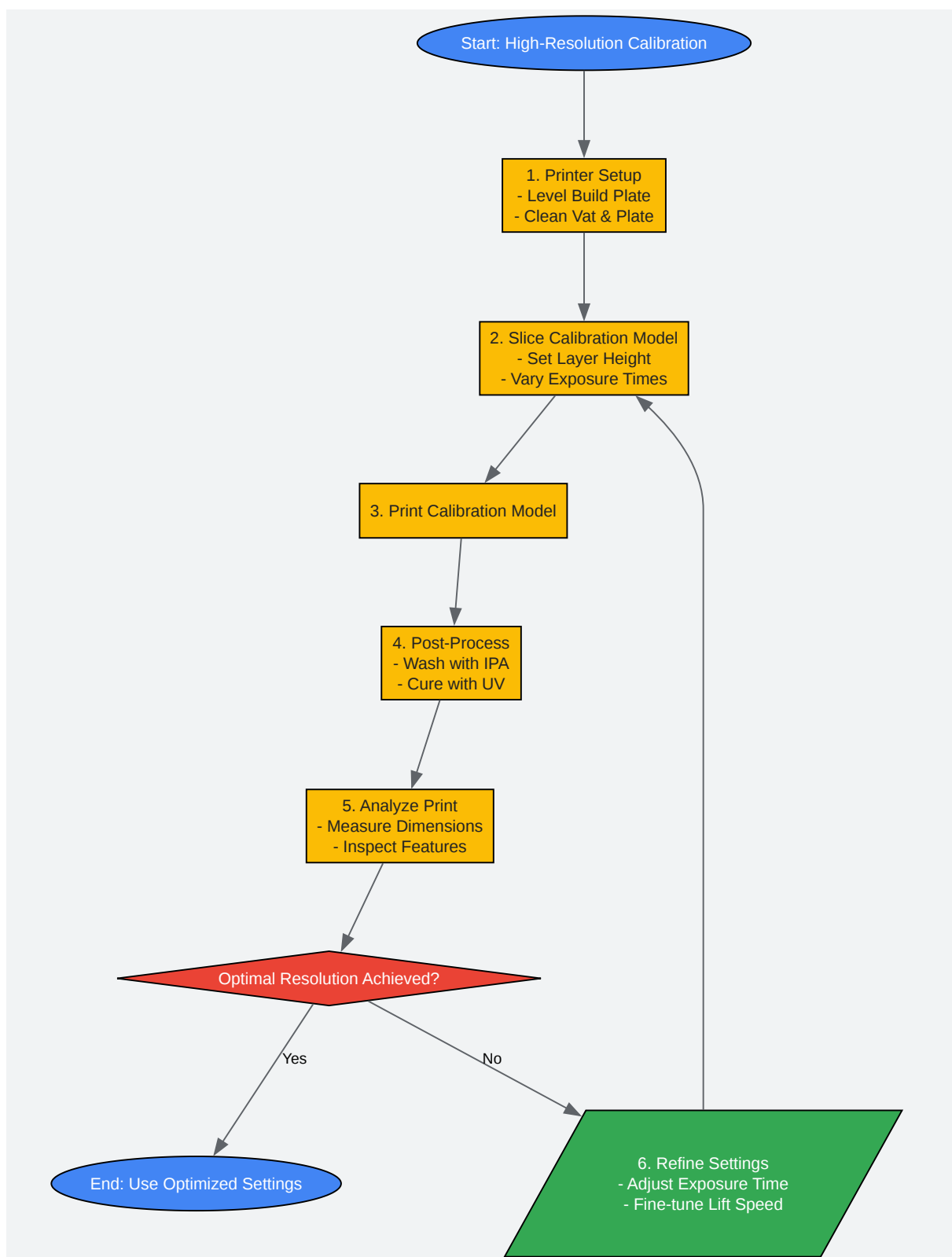
- Analysis of the Calibration Print:
 - Dimensional Accuracy: Use digital calipers to measure specific features on the calibration model and compare them to the known dimensions from the STL file.
 - Positive and Negative Space Resolution: Examine fine features such as small pins, holes, and thin walls.
 - Over-exposure: Small holes may be closed or smaller than intended, and thin positive features may appear thicker.
 - Under-exposure: Small pins and thin walls may be missing or incomplete.
 - Surface Quality: Inspect for smooth surfaces and sharp edges. Over-exposure can lead to a loss of sharpness.
 - Select the Optimal Exposure Time: Choose the exposure time that results in the best balance of dimensional accuracy, feature resolution, and surface quality.
- Iterative Refinement:
 - If necessary, repeat the calibration process with a narrower range of exposure times to further refine your settings.
 - Once the optimal exposure time is determined, you can also fine-tune other parameters like lift speed and light-off delay to further improve print quality.

Mandatory Visualizations



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Caption: Troubleshooting workflow for common resin 3D printing issues.



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Caption: Experimental workflow for high-resolution calibration.

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